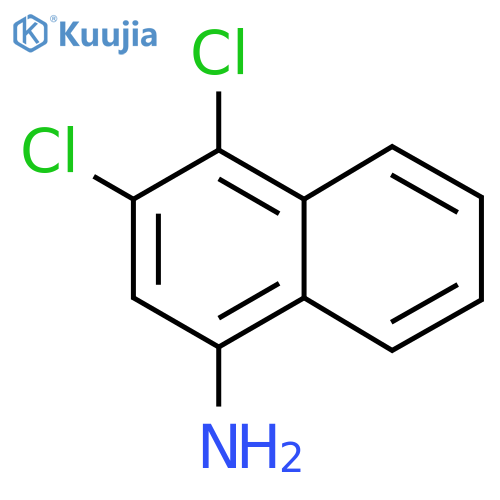Cas no 25833-32-3 (3,4-Dichloronaphthalen-1-amine)

25833-32-3 structure
商品名:3,4-Dichloronaphthalen-1-amine
CAS番号:25833-32-3
MF:C10H7Cl2N
メガワット:212.075280427933
MDL:MFCD20921472
CID:5687583
PubChem ID:74892037
3,4-Dichloronaphthalen-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,4-Dichloronaphthalen-1-amine
- 25833-32-3
-
- MDL: MFCD20921472
- インチ: 1S/C10H7Cl2N/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2
- InChIKey: CBOUQQWXTCAXJB-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(=C2C=CC=CC2=1)N)Cl
計算された属性
- せいみつぶんしりょう: 210.9955546g/mol
- どういたいしつりょう: 210.9955546g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 26Ų
3,4-Dichloronaphthalen-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D437613-10mg |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D437613-50mg |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D437613-100mg |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Parkway Scientific | DL-202-3g |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | > 95% | 3g |
$1250 | 2023-04-12 | |
| Parkway Scientific | DL-202-1g |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | > 95% | 1g |
$495 | 2023-04-12 | |
| Parkway Scientific | DL-202-1g |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | > 95% | 1g |
$495 | 2023-09-21 | |
| Parkway Scientific | DL-202-3g |
3,4-Dichloronaphthalen-1-amine |
25833-32-3 | > 95% | 3g |
$1250 | 2023-09-21 |
3,4-Dichloronaphthalen-1-amine 関連文献
-
Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
25833-32-3 (3,4-Dichloronaphthalen-1-amine) 関連製品
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
